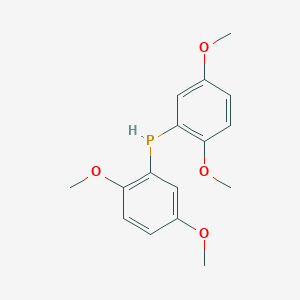
Bis(2,5-dimethoxyphenyl)phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2,5-dimethoxyphenyl)phosphane: is an organophosphorus compound characterized by the presence of two 2,5-dimethoxyphenyl groups attached to a central phosphorus atom. This compound is part of the broader class of tertiary phosphines, which are widely used in various chemical reactions and industrial applications due to their unique properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2,5-dimethoxyphenyl)phosphane typically involves the reaction of 2,5-dimethoxyphenylmagnesium bromide with chlorophosphine. The Grignard reagent, 2,5-dimethoxyphenylmagnesium bromide, is prepared by reacting 2,5-dimethoxybromobenzene with magnesium in anhydrous ether. This Grignard reagent is then reacted with chlorophosphine under an inert atmosphere to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, such as temperature, pressure, and inert atmosphere, to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: Bis(2,5-dimethoxyphenyl)phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Phosphine hydrides.
Substitution: Halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
Chemistry: Bis(2,5-dimethoxyphenyl)phosphane is used as a ligand in transition metal catalysis, facilitating various organic transformations such as cross-coupling reactions and hydroformylation .
Biology and Medicine: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties. Its ability to form stable complexes with metals makes it a candidate for drug delivery systems .
Industry: In the industrial sector, this compound is used in the synthesis of fine chemicals and pharmaceuticals. Its role as a ligand in catalysis is crucial for the production of various chemical intermediates .
Mecanismo De Acción
The mechanism of action of Bis(2,5-dimethoxyphenyl)phosphane primarily involves its role as a ligand in catalysis. The compound coordinates with transition metals, forming stable complexes that facilitate various chemical reactions. The phosphorus atom donates electron density to the metal center, enhancing the reactivity and selectivity of the catalytic process .
Comparación Con Compuestos Similares
Bis(diphenylphosphino)phenyl ether (DPEphos): Similar in structure but with different substituents on the phenyl rings.
Diphosphines: A broader class of compounds with two phosphine groups linked by various backbones.
Uniqueness: Bis(2,5-dimethoxyphenyl)phosphane is unique due to the presence of methoxy groups on the phenyl rings, which can influence its electronic properties and reactivity. This makes it distinct from other diphosphines and enhances its utility in specific catalytic applications .
Propiedades
Número CAS |
138076-13-8 |
|---|---|
Fórmula molecular |
C16H19O4P |
Peso molecular |
306.29 g/mol |
Nombre IUPAC |
bis(2,5-dimethoxyphenyl)phosphane |
InChI |
InChI=1S/C16H19O4P/c1-17-11-5-7-13(19-3)15(9-11)21-16-10-12(18-2)6-8-14(16)20-4/h5-10,21H,1-4H3 |
Clave InChI |
PBGIKXBOUWEOIN-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)OC)PC2=C(C=CC(=C2)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Phenyl-N-[(1R)-1-phenylethyl]propan-1-amine](/img/structure/B14269260.png)
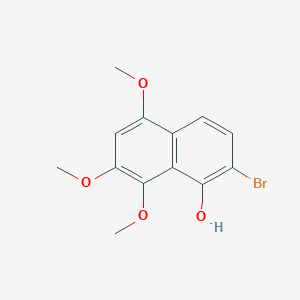
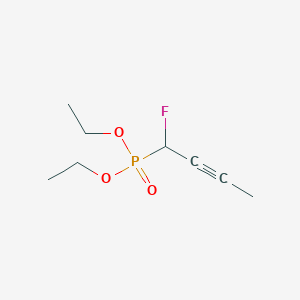

![{[(2,2-Dimethoxyethyl)amino]methyl}phosphonic acid](/img/structure/B14269279.png)
![4,10-Dithia-1,7,13-triazabicyclo[11.3.3]nonadecane](/img/structure/B14269282.png)
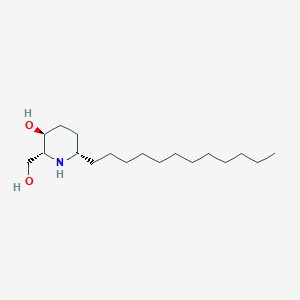
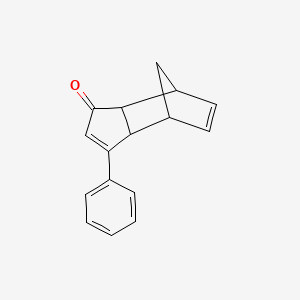
![Triphenyl{[3-(thiophen-2-yl)acryloyl]oxy}stannane](/img/structure/B14269296.png)
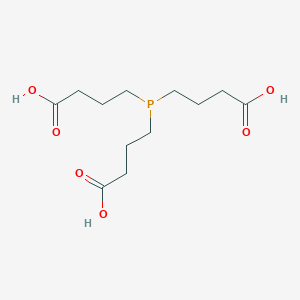
![4-[(2-Methylfuran-3-yl)sulfanyl]pentan-2-one](/img/structure/B14269304.png)
![1,1'-{1,4-Phenylenebis[1-(4-methoxyphenyl)ethene-2,1-diyl]}dibenzene](/img/structure/B14269308.png)


